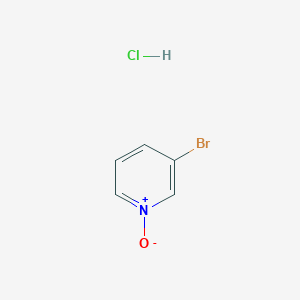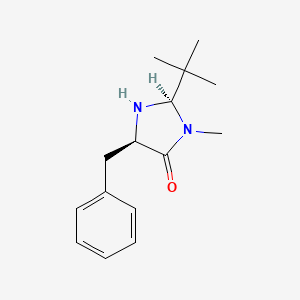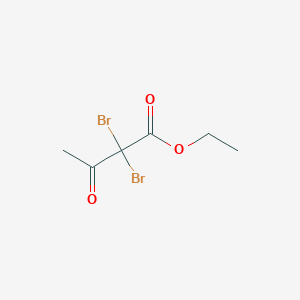
1-氨基环丁烷甲腈
描述
1-Aminocyclobutanecarbonitrile (1-ACBN) is an organic compound with a unique structure and versatile applications. It is a cyclic nitrile, which means that it is composed of a cyclic ring of carbon atoms with a single nitrogen atom attached. 1-ACBN is a colorless, non-toxic, and odorless compound with a molecular weight of 151.17 g/mol. It has a high boiling point (240°C) and a low melting point (−50°C). 1-ACBN is a relatively new compound, and its uses and applications are still being explored.
科学研究应用
DNA 相互作用和诱变作用
1-氨基环丁烷甲腈的各种形式因其与 DNA 的相互作用和潜在的诱变作用而受到研究。例如,相关化合物 1-硝基芘被代谢为与 DNA 结合的加合物,表明具有潜在的诱变作用 (Howard 等人,1983)。
肿瘤成像和治疗
该化合物因其在肿瘤成像和治疗中的潜力而受到探索。例如,1-氨基环丁烷[11C]羧酸已显示出在大鼠和仓鼠的几种肿瘤类型中优先掺入,表明其作为肿瘤寻的剂的潜力 (Washburn 等人,1979)。此外,对抗 1-氨基-3-18F-氟环丁烷-1-羧酸 (18F-FACBC) 的研究证明了其在成像前列腺和其他癌症中的效用 (Schuster 等人,2014)。
化学合成和结构研究
1-氨基环丁烷甲腈衍生物的合成和结构研究一直是研究的一个重要领域。研究包括对映体纯净形式的合成及其与刚性肽的结合,有助于理解分子结构和功能 (Izquierdo 等人,2005)。
肿瘤生长抑制
对与 1-氨基环丁烷甲腈相关的脂环族 α-氨基酸的研究探索了它们在抑制肿瘤生长方面的潜力。与 1-氨基环戊烷-1-羧酸密切相关的化合物中已发现显着的抗肿瘤活性,为新的癌症治疗途径提供了见解 (Connors 等人,1960)。
放射性示踪剂开发
1-氨基环丁烷甲腈等放射性示踪剂用于肿瘤检测中的正电子发射断层扫描 (PET) 扫描的开发展示了其在诊断成像中的应用。研究表明它对恶性肿瘤具有很高的亲和力,表明其在无创癌症检测中的作用 (Hubner 等人,1981)。
安全和危害
The safety information available indicates that 1-Aminocyclobutanecarbonitrile is potentially dangerous. It has hazard statements H301, H317, and H319 . This means it is toxic if swallowed, may cause an allergic skin reaction, and causes serious eye irritation . Precautionary measures include wearing protective gloves, protective clothing, eye protection, and face protection .
作用机制
Target of Action
This compound is a small molecule with a molecular weight of 96.13 , and its potential targets could be diverse depending on the biological context.
Action Environment
The action, efficacy, and stability of 1-Aminocyclobutanecarbonitrile could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, its stability could be affected by storage conditions, as suggested by the recommendation to store it at 2-8°C .
生化分析
Biochemical Properties
1-Aminocyclobutanecarbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of cycloalkyl groups from alkenes using Grignard reagents . It interacts with various enzymes and proteins, although specific interactions are still under investigation. The compound’s ability to form cyanohydrins suggests potential interactions with enzymes involved in cyanohydrin metabolism. Additionally, 1-Aminocyclobutanecarbonitrile may interact with proteins that facilitate its transport and distribution within cells.
Cellular Effects
1-Aminocyclobutanecarbonitrile influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the endogenous hormonal levels in plant cells, particularly under stress conditions . In animal cells, the compound’s impact on cell function is still being studied, but it is believed to modulate cellular responses through its interactions with specific signaling pathways and metabolic processes.
Molecular Mechanism
The molecular mechanism of 1-Aminocyclobutanecarbonitrile involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form cyanohydrins suggests that it may inhibit or activate enzymes involved in cyanohydrin metabolism . Additionally, its interactions with proteins and other biomolecules may lead to changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Aminocyclobutanecarbonitrile change over time. The compound’s stability and degradation are influenced by factors such as temperature and storage conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with the compound showing varying degrees of stability and activity over time.
Dosage Effects in Animal Models
The effects of 1-Aminocyclobutanecarbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that the compound’s impact on cellular function is dose-dependent.
Metabolic Pathways
1-Aminocyclobutanecarbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s ability to form cyanohydrins suggests its involvement in cyanohydrin metabolism, which may affect metabolic flux and metabolite levels . Additionally, its interactions with specific enzymes may influence the overall metabolic pathways within cells.
Transport and Distribution
The transport and distribution of 1-Aminocyclobutanecarbonitrile within cells and tissues involve interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function.
Subcellular Localization
1-Aminocyclobutanecarbonitrile is localized in specific subcellular compartments, where it exerts its effects on cellular processes. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the cytosol and endoplasmic reticulum . These localizations are crucial for its activity and function within cells.
属性
IUPAC Name |
1-aminocyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c6-4-5(7)2-1-3-5/h1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUPCWCOWHNOHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461142 | |
| Record name | 1-aminocyclobutanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70780-84-6 | |
| Record name | 1-aminocyclobutanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-aminocyclobutane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline](/img/structure/B1279486.png)



![4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1279492.png)